molecular formula C22H20FN5O3 B2644375 8-{4-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 1020972-33-1

8-{4-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione

Cat. No. B2644375
CAS RN: 1020972-33-1
M. Wt: 421.432
InChI Key: DOLPWQSEHFKPLF-UHFFFAOYSA-N
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Description

Pyrazoles and their derivatives are heterocyclic chemical compounds with a natural or a synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

Pyrazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . Then, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The structure of the synthesized compound can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives involve a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques such as FT-IR, HR-MS, 1D and 2D NMR .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Compounds related to the specified chemical structure have been investigated for their analgesic and anti-inflammatory properties. A study by Zygmunt et al. (2015) explored the analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, demonstrating significant analgesic and anti-inflammatory effects in vivo models (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015). This suggests that modifications of the purine structure, similar to the specified compound, could be effective in developing new analgesic agents.

Antidepressant and Anxiolytic Effects

Another area of research is the development of compounds with potential antidepressant and anxiolytic effects. Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, demonstrating anxiolytic-like activity and antidepressant-like effects in mice, suggesting the therapeutic potential of such compounds in mental health disorders (Zagórska et al., 2009).

Antiviral and Antihypertensive Activity

Research into the antiviral and antihypertensive activities of purine derivatives has also been conducted. Nilov et al. (1995) explored the synthesis and biological activity of 7,8-polymethylenepurine derivatives, investigating their antiviral and antihypertensive properties (Nilov, Kadushkin, Kerbnikova, Nikolaeva, Peters, Gus’kova, Dubinskii, & Granik, 1995).

Dual-Targeting Antibacterial Agents

The exploration of dual-targeting antibacterial agents is another promising research application. Oppegard et al. (2010) demonstrated the activity of 8-methoxy-quinazoline-2,4-dione against quinolone-resistant gyrases, suggesting its potential as a dual-targeting agent against bacterial infections (Oppegard, Streck, Rosen, Schwanz, Drlica, Kerns, & Hiasa, 2010).

Mechanism of Action

Pyrazoles and their derivatives are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . The binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

properties

IUPAC Name

6-[4-[(4-fluorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-25-19-18(20(29)26(2)22(25)30)28-12-11-27(21(28)24-19)16-7-9-17(10-8-16)31-13-14-3-5-15(23)6-4-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLPWQSEHFKPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{4-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione

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